Product packaging for Indole-3-carboxylic Acid-d5(Cat. No.:)

Indole-3-carboxylic Acid-d5

Cat. No.: B1156988
M. Wt: 166.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Biology

Stable isotope labeling is a fundamental technique in modern chemical biology, providing a non-radioactive means to trace and quantify molecules within complex biological systems. silantes.comsilantes.com By replacing specific atoms in a molecule with their heavier, stable isotopes (such as deuterium (B1214612), ¹³C, or ¹⁵N), researchers can create compounds that are chemically identical to their natural counterparts but have a distinct mass. diagnosticsworldnews.comcreative-proteomics.com This mass difference allows for their differentiation and tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

The significance of this technique lies in its broad applicability and the depth of information it can provide. In metabolomics, stable isotope labeling is crucial for elucidating metabolic pathways, measuring metabolic fluxes, and understanding the regulation of cellular metabolism. silantes.comnih.gov It enables the direct analysis of how nutrients are distributed, converted into metabolites, and the subsequent fate of those metabolites. diagnosticsworldnews.com This approach has been instrumental in moving metabolomics from an observational science to a more mechanistic investigation of cellular processes. nih.gov

Furthermore, stable isotope-labeled compounds are invaluable as internal standards in quantitative analysis. clearsynth.com They exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction efficiency, ionization efficiency, and chromatographic retention time. scioninstruments.comtexilajournal.com This close similarity allows them to effectively compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of target molecules in complex biological matrices. clearsynth.comtexilajournal.com The use of deuterated standards, in particular, is a cornerstone of quantitative mass spectrometry in fields ranging from pharmaceutical development to environmental analysis. clearsynth.comscioninstruments.com

Key Advantages of Stable Isotope Labeling:

AdvantageDescriptionRelevant Fields
Enhanced Accuracy & Precision Serves as an ideal internal standard, co-eluting with the analyte and correcting for matrix effects and ionization suppression/enhancement. clearsynth.comtexilajournal.comQuantitative Proteomics, Metabolomics, Pharmaceutical Analysis
Metabolic Pathway Tracing Allows for the tracking of molecules through biological systems to understand metabolic pathways and fluxes. silantes.comnih.govBiochemistry, Systems Biology, Drug Metabolism
Improved Detection Sensitivity Creates unique isotopic signatures that are easily distinguishable from unlabeled counterparts, enabling precise quantification. silantes.comAnalytical Chemistry, Bioanalysis
Structural Analysis Facilitates the elucidation of three-dimensional molecular structures and conformational changes using techniques like NMR. silantes.comsilantes.comStructural Biology
Safety As non-radioactive tracers, stable isotopes are safe for use in a wide range of studies, including those involving humans. diagnosticsworldnews.comClinical Research, Nutrition Science

Overview of Deuterated Indole (B1671886) Derivatives in Research Applications

Indole and its derivatives are ubiquitous heterocyclic compounds found in numerous natural products, including alkaloids, hormones, and amino acids. Their diverse biological activities have made them a cornerstone of pharmaceutical research and drug discovery. pcbiochemres.com The strategic incorporation of deuterium into indole-containing molecules has emerged as a valuable strategy to enhance their research applications and therapeutic potential. researchgate.net

Deuteration can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, leading to a longer drug half-life, improved metabolic stability, and potentially reduced formation of toxic metabolites. researchgate.net This approach has been successfully applied in drug development, with deuterated compounds showing enhanced efficacy and better safety profiles. researchgate.netacs.org

Beyond drug development, deuterated indole derivatives are extensively used as internal standards for quantitative analysis by mass spectrometry. researchgate.netresearchgate.net The synthesis of deuterated auxins, such as indole-3-acetic acid-d5 and indole-3-butyric acid-d5, highlights the importance of these labeled compounds in plant biology and agricultural research. acs.orgacs.org In forensic toxicology and clinical chemistry, deuterated standards are essential for the accurate measurement of drugs and their metabolites in biological samples. texilajournal.comresearchgate.net The ability to synthesize polydeuterated indoles offers researchers powerful tools for a wide range of studies, from pharmacokinetic analyses to mechanistic investigations of enzymatic reactions. osti.gov

Fundamental Research Context of Indole-3-carboxylic Acid-d5

The primary research context for this compound is its application as an internal standard for the precise quantification of its unlabeled counterpart, Indole-3-carboxylic acid, in biological samples. Indole-3-carboxylic acid is an endogenous metabolite of the amino acid tryptophan and has been identified in various biological systems, including plants and animals. medchemexpress.comcaymanchem.com As a signaling molecule and a component of the metabolome, accurately measuring its concentration is critical for understanding its biological role.

In analytical methods such as liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis. diagnosticsworldnews.comscioninstruments.com Because it shares the same chemical structure and properties as the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.com By adding a known amount of this compound to a sample, any variations or losses during sample extraction, handling, and analysis that affect the native compound will also affect the deuterated standard in the same way. This allows for a highly accurate concentration to be calculated based on the ratio of the signal from the unlabeled analyte to the labeled standard. clearsynth.com

The synthesis of deuterated indole compounds, including those related to Indole-3-carboxylic acid, has been a subject of research to develop efficient and cost-effective methods. acs.orgacs.org For instance, practical methods for the synthesis of deuterium-labeled auxins like indole-3-acetic acid-d5 have been developed via acid-catalyzed hydrogen-deuterium exchange, demonstrating the feasibility of producing these valuable research tools. acs.org

Historical Context of Indole-3-carboxylic Acid Investigations in Biological Systems

The study of indole compounds has a rich history, beginning with the isolation of indole from indigo (B80030) dye in the 19th century. pcbiochemres.com The investigation into the biological significance of indole derivatives gained momentum with the discovery of indole-3-acetic acid (IAA) as a major plant hormone (auxin) that regulates plant growth and development. solubilityofthings.com

Research into Indole-3-carboxylic acid and its derivatives in biological systems followed. Early studies focused on its metabolism in animals. For example, it was reported that when rats were administered Indole-3-carboxylic acid, their urine contained the original acid, its glucuronide conjugate, and 6-hydroxyindole-3-carboxylic acid, indicating metabolic pathways for its modification and excretion. cdnsciencepub.com

In the realm of plant biology, Indole-3-carboxylic acid has been identified as a tryptophan-derived secondary metabolite in plants like Arabidopsis. caymanchem.comresearchgate.net It is synthesized from tryptophan through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). researchgate.net Research has shown that Indole-3-carboxylic acid and its derivatives play a role in plant defense against pathogens. For instance, it can induce resistance against the necrotrophic fungus Plectosphaerella cucumerina. caymanchem.com More recent research has also explored its role as a synergist, enhancing the antagonistic effects of other plant hormones like jasmonic acid against fungal pathogens on crops such as wheat. frontiersin.org Furthermore, various synthetic derivatives of Indole-3-carboxylic acid have been designed and evaluated for a range of biological activities, including herbicidal and antihypertensive properties. frontiersin.orgnih.gov

Properties

Molecular Formula

C₉H₂D₅NO₂

Molecular Weight

166.19

Synonyms

Indole-3-carboxylic Acid-d5;  3-Carboxyindole 3-Indoleformic Acid-d5; _x000B_3-Indolylcarboxylic Acid-d5;  Indole-β-carboxylic Acid-d5;  β-Indolylcarboxylic Acid-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Indole 3 Carboxylic Acid D5

Strategies for Deuteration of Indole (B1671886) Ring Systems

The introduction of deuterium (B1214612) into the indole framework can be accomplished through two main strategies: direct exchange of protons for deuterons on a pre-formed indole ring or by constructing the indole ring from precursors that are already isotopically labeled.

Acid-catalyzed hydrogen-deuterium exchange is a common and effective method for incorporating deuterium into electron-rich aromatic systems like indoles. acs.orgnih.gov This approach leverages the reversible electrophilic substitution of protons on the indole ring with deuterons from a deuterated acid source. The efficiency of this exchange is influenced by the reaction conditions, including the strength of the acid catalyst, the temperature, and the reaction time. acs.org

For 3-substituted indoles, such as the precursor to Indole-3-carboxylic Acid-d5, treatment with a solution of deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) has proven to be an effective method for achieving high levels of deuterium incorporation across the C2, C4, C5, C6, and C7 positions. acs.orgnih.gov Typical conditions involve heating the indole substrate with about 20 wt % D₂SO₄ in CD₃OD at temperatures ranging from 60 to 90 °C. acs.orgnih.gov

Another approach involves the use of deuterated acetic acid (CD₃CO₂D), which can facilitate selective deuteration. acs.org Under palladium-free conditions, treatment with CD₃CO₂D can lead to selective isotope incorporation at the C3 position. acs.org However, for producing this compound, where deuteration is desired on the benzene (B151609) ring and the C2 position, stronger acidic conditions are generally required. The A–SE2 (electrophilic aromatic substitution) mechanism is suggested to be operative in these acid-catalyzed exchanges. rsc.org

Catalyst/ReagentDeuterium SourceTypical ConditionsOutcome
D₂SO₄CD₃OD60–90 °CHigh deuteration at C2, C4, C5, C6, C7
CD₃CO₂DCD₃CO₂D80 °CSelective C3 deuteration (Pd-free)
Pd(OAc)₂/NaOAcCD₃CO₂D120 °CDeuteration at C2 and C3

An alternative to direct H-D exchange is the synthesis of the indole ring from precursors that are already deuterated. This method offers precise control over the location of the deuterium labels. For instance, a synthetic route could commence from a commercially available deuterated starting material like nitrobenzene-d5. researchgate.net A potential synthetic pathway could involve the reduction of the nitro group to an aniline, followed by a Fischer indole synthesis with a suitable keto-acid to construct the deuterated indole-3-carboxylic acid ring system. While this method can provide high isotopic purity at specific positions, it is often more laborious and less atom-economical compared to direct exchange methods. acs.orgnih.gov

Optimization of Deuterium Incorporation Efficiency and Regioselectivity

Achieving high efficiency and regioselectivity in deuterium incorporation is crucial for the synthesis of this compound. For acid-catalyzed H-D exchange, the concentration of the acid catalyst and the reaction temperature are key parameters to optimize. For example, increasing the proportion of sulfuric acid has been shown to accelerate the reaction rate, leading to a more complete exchange in a shorter time. acs.org

The choice of catalyst can also dictate the regioselectivity of deuteration. While strong acid catalysis tends to result in global deuteration of the indole ring (excluding the N-H proton), transition metal catalysis can offer more specific deuteration patterns. acs.orgnih.gov For instance, palladium-catalyzed reactions in the presence of deuterated acetic acid can be tuned to favor deuteration at the C2 and C3 positions. acs.org By carefully selecting the catalyst and reaction conditions, it is possible to direct the deuterium incorporation to the desired positions on the indole ring.

Purification and Isolation Techniques for this compound

Following the deuteration reaction, the purification and isolation of this compound are critical to obtain a product of high purity. Standard laboratory techniques are employed for this purpose. The reaction mixture is typically quenched, for example, with a saturated aqueous solution of ammonium (B1175870) chloride, and then extracted with an organic solvent such as ethyl acetate. nih.gov

The combined organic extracts are then washed with brine, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov Further purification can be achieved through techniques such as column chromatography on silica (B1680970) gel. However, it is important to note that purification via silica flash column chromatography can sometimes lead to a reduction in the deuterium content at certain positions, particularly the more labile ones. acs.org Therefore, careful handling and selection of the purification method are necessary to preserve the isotopic enrichment of the final product.

Analysis of Deuteration Degree and Isotopic Purity

The degree of deuteration and the isotopic purity of the synthesized this compound are determined using analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

¹H NMR spectroscopy is a powerful tool for quantifying the extent of deuterium incorporation. By comparing the integration of the signals corresponding to the protons on the indole ring in the deuterated product with those of a non-deuterated standard, the percentage of deuterium at each position can be calculated. acs.orgnih.gov For example, the disappearance or reduction in the intensity of a specific proton signal directly correlates with the degree of deuteration at that site.

Advanced Analytical Characterization and Quantification of Indole 3 Carboxylic Acid D5

Mass Spectrometry Applications in Indole-3-carboxylic Acid-d5 Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity. Various MS-based techniques are utilized for its structural elucidation, purity assessment, and application in quantitative assays.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry is instrumental in unequivocally confirming the elemental composition of this compound and assessing its isotopic purity. By providing highly accurate mass measurements, HRMS can differentiate between the deuterated compound and any potential isobaric interferences. rsc.orgrsc.org The theoretical exact mass of the [M-H]⁻ ion of this compound can be calculated and compared against the experimentally measured value to verify its identity with a high degree of confidence. This technique is also crucial for evaluating the isotopic enrichment of the synthesized standard, ensuring the majority of the molecules are indeed the d5 species. rsc.orgrsc.org

ParameterTheoretical ValuePurpose
Molecular FormulaC9H2D5NO2Represents the elemental composition of the deuterated compound.
Theoretical Monoisotopic Mass166.0789 g/molCalculated exact mass used for HRMS verification.
Measured Exact Mass (Hypothetical)166.0791 g/molAn example of an experimental value obtained from HRMS analysis.
Mass Error (ppm)1.2 ppmA low mass error confirms the elemental composition with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of this compound. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic product ions are generated. maps.orgunito.it The fragmentation pathway of the deuterated compound is expected to be similar to its non-deuterated analog, with key losses corresponding to the carboxyl group and fragmentation of the indole (B1671886) ring. nih.govmassbank.eu The mass shifts in the fragment ions due to the presence of deuterium (B1214612) atoms provide further structural confirmation.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Structural Assignment
165.1 (M-H)-120.1CO2HLoss of the carboxylic acid group.
165.1 (M-H)-94.1C2O2HFurther fragmentation of the indole ring.

Utilization of this compound as an Internal Standard in Quantitative Assays

The primary application of this compound is as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Due to its similar chemical and physical properties to the endogenous analyte (Indole-3-carboxylic acid), it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects. wustl.eduacademicjournals.org By adding a known amount of the deuterated standard to the sample, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the target analyte. nih.govresearchgate.net

Development of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Methods

Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) offers a powerful platform for the analysis of this compound and its non-deuterated counterpart. researchgate.netjabonline.in The use of sub-2 µm particle columns in UHPLC allows for rapid and high-resolution separations, effectively separating the analyte from complex matrix components. researchgate.netjabonline.in When coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard can be monitored, providing excellent selectivity and sensitivity. researchgate.netjabonline.in

ParameterTypical Condition
UHPLC ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol (B129727) with 0.1% formic acid
Flow Rate0.2 - 0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), negative or positive mode
MS DetectionTandem Quadrupole (MS/MS) in MRM mode

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the compound. nih.govnih.gov Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents. researchgate.net Following derivatization, the compound can be separated on a suitable GC column and detected by the mass spectrometer. Isotope dilution GC-MS assays using a deuterated internal standard can provide high accuracy and precision. nih.gov

ParameterTypical Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC ColumnHP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injection ModeSplitless
Temperature ProgramInitial temperature ramped to a final temperature (e.g., 100°C to 280°C)
Ionization ModeElectron Ionization (EI)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the indole ring that have been replaced by deuterium will be absent or significantly reduced in intensity. hmdb.carsc.org The remaining proton signals, such as the one on the nitrogen and the methylene (B1212753) protons of the carboxylic acid side chain, can be used to confirm the structural integrity of the molecule. hmdb.carsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum of the deuterated compound will be very similar to that of the non-deuterated analog, confirming that the core structure is correct. rsc.org

Furthermore, direct ²H NMR spectroscopy can be used to observe the deuterium signals directly, providing a quantitative measure of the isotopic enrichment at each labeled position. nih.govresearchgate.net This is a crucial quality control step to ensure the reliability of the deuterated compound as an internal standard. nih.govresearchgate.net

NucleusExpected Observation for this compoundPurpose
¹HAbsence or significant reduction of aromatic signals; presence of signals for the NH and CH2 protons.Structural confirmation and assessment of deuterium incorporation.
¹³CA spectrum very similar to the non-deuterated analog, confirming the carbon framework.Structural confirmation.
²HPresence of signals corresponding to the deuterated positions.Direct confirmation and quantification of isotopic enrichment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium Content Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary and powerful technique for determining the level and location of deuterium incorporation in a molecule. In the ¹H NMR spectrum of a deuterated compound like this compound, the signals corresponding to protons that have been substituted by deuterium atoms will disappear or show a significant reduction in intensity. studymind.co.uk By comparing the integration of the remaining proton signals against a known internal standard or a signal from an undeuterated portion of the molecule, the deuterium content can be accurately calculated. acs.org

For this compound, deuteration occurs on the indole ring at positions 2, 4, 5, 6, and 7. Consequently, the ¹H NMR spectrum would show the absence of signals for H-2, H-4, H-5, H-6, and H-7. The only remaining signals would be from the proton at position 3 (H-3), the N-H proton, and the carboxylic acid proton (COOH). The deuterium incorporation percentage is determined by comparing the integrals of the aromatic proton signals in the deuterated compound to those in the non-deuterated starting material. acs.orgnih.gov

PositionTypical ¹H Chemical Shift (δ, ppm) for Indole-3-carboxylic Acid nih.govhmdb.caExpected Observation for this compound
H-2~8.06Signal absent or significantly reduced
H-4~7.94Signal absent or significantly reduced
H-7~7.42Signal absent or significantly reduced
H-5, H-6~7.15Signal absent or significantly reduced
N-HVariable, broadSignal present (unless exchanged with D₂O)
COOHVariable, broadSignal present (unless exchanged with D₂O)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable structural information and further confirmation of deuteration. The substitution of a proton with a deuterium atom on a carbon atom induces several noticeable effects in the ¹³C NMR spectrum.

Isotope Shift: The resonance of the deuterated carbon is typically shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart. clockss.org

C-D Coupling: Due to the nuclear spin of deuterium (I=1), the signal for a carbon directly bonded to a single deuterium atom (C-D) splits into a 1:1:1 triplet. oregonstate.eduresearchgate.net This characteristic splitting pattern is a definitive indicator of deuteration at a specific carbon position.

Loss of NOE Enhancement: The Nuclear Overhauser Effect (NOE), which enhances the signal intensity of proton-bearing carbons during standard proton-decoupled ¹³C NMR experiments, is absent for deuterated carbons. This, combined with longer relaxation times (T₁) and signal splitting, can make deuterated carbon signals appear much less intense or even "lost" in the spectrum under standard acquisition parameters. blogspot.com

For this compound, the carbons at positions 2, 4, 5, 6, and 7 would be expected to exhibit these effects. Their signals would appear as low-intensity 1:1:1 triplets, slightly upfield from their normal positions.

Carbon PositionTypical ¹³C Chemical Shift (δ, ppm) for Indole-3-carboxylic Acid Derivatives rsc.orgchemicalbook.comExpected Observation for this compound
C-2~124-125Upfield shift, 1:1:1 triplet, reduced intensity
C-3~118-120Singlet (no directly attached deuterium)
C-3a~125-127Singlet (no directly attached deuterium)
C-4~122-124Upfield shift, 1:1:1 triplet, reduced intensity
C-5~121-123Upfield shift, 1:1:1 triplet, reduced intensity
C-6~120-122Upfield shift, 1:1:1 triplet, reduced intensity
C-7~111-112Upfield shift, 1:1:1 triplet, reduced intensity
C-7a~136-138Singlet (no directly attached deuterium)
COOH~165-170Singlet (no directly attached deuterium)

Deuterium Nuclear Magnetic Resonance (²H NMR) Studies

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is the most direct method for observing deuterium nuclei within a molecule. wikipedia.org While ¹H NMR infers deuteration from the absence of proton signals, ²H NMR directly detects the deuterium signals, providing unambiguous confirmation of isotopic labeling. sigmaaldrich.com

Key aspects of ²H NMR include:

Direct Detection: It provides a distinct signal for each magnetically non-equivalent deuterium atom in the molecule. quora.com

Chemical Shifts: The chemical shifts in ²H NMR are identical to those in ¹H NMR, making signal assignment straightforward. illinois.edu

Quantification: With appropriate experimental parameters, ²H NMR can be used for the quantitative determination of deuterium enrichment at specific sites. sigmaaldrich.comwiley.com

Solid-State Studies: In solid-state NMR, the quadrupolar nature of the deuterium nucleus (spin I=1) provides detailed information about molecular orientation and dynamics. wikipedia.org

For this compound, the ²H NMR spectrum would be expected to show signals in the aromatic region corresponding to the chemical shift values of the protons at positions 2, 4, 5, 6, and 7, confirming the success and specificity of the deuteration process.

ParameterInformation Provided by ²H NMR
Signal PresenceConfirms successful incorporation of deuterium.
Chemical Shift (δ, ppm)Identifies the specific locations of the deuterium labels (e.g., D-2, D-4, D-5, D-6, D-7).
Signal IntegrationAllows for the quantification of deuterium enrichment at each labeled position.
Lineshape (Solid-State)Provides insights into the local molecular environment and dynamics.

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The substitution of hydrogen with heavier deuterium atoms leads to a predictable shift in vibrational frequencies.

Based on the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. youtube.com Since deuterium is approximately twice as massive as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. This isotopic shift is a hallmark of deuteration in an IR spectrum.

C-H vs. C-D Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching vibrations, which are expected in the 2300-2200 cm⁻¹ region. researchgate.net

Other Functional Groups: The vibrations of the carboxylic acid group (O-H and C=O stretching) and the indole N-H group are also present. The broad O-H stretch of the carboxylic acid dimer is found from 3300-2500 cm⁻¹, the C=O stretch is near 1700-1680 cm⁻¹, and the N-H stretch is observed around 3400 cm⁻¹. chemicalbook.comresearchgate.net Deuteration of the N-H or O-H groups would also cause a shift to lower wavenumbers, though the d5-labeling specifically refers to the carbon-bound deuterons.

Vibrational ModeTypical Wavenumber (cm⁻¹) for Indole-3-carboxylic Acid chemicalbook.comresearchgate.netExpected Wavenumber (cm⁻¹) for this compound
N-H Stretch~3400~3400 (Unchanged)
Aromatic C-H Stretch3100 - 3000Absent
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)3300 - 2500 (broad, Unchanged)
Aromatic C-D StretchN/A~2300 - 2200
C=O Stretch (Carboxylic Acid)~1700 - 1680~1700 - 1680 (Minor or no shift)
C=C Aromatic Skeletal~1600 - 1450~1600 - 1450 (Minor shifts possible)
Aromatic C-H Out-of-Plane Bending~900 - 675Absent or shifted
Aromatic C-D Out-of-Plane BendingN/A~750 - 550 researchgate.net

Mechanistic Investigations and Isotopic Effects Involving Indole 3 Carboxylic Acid D5

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the light isotopologue (k L) to the rate constant with the heavy isotopologue (k H). For deuterium (B1214612) substitution, this is expressed as k H/k D. libretexts.org The study of KIEs is a fundamental approach to elucidating reaction mechanisms, as the magnitude of the effect can reveal whether a specific bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. wikipedia.org This change in reaction rate is a quantum mechanical effect stemming primarily from the fact that heavier isotopes have lower zero-point vibrational energies, meaning more energy is required to break a bond to a heavier isotope like deuterium compared to hydrogen. libretexts.org

Deuterium isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the reaction center.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. Because the C-D bond is stronger (has a lower zero-point energy) than a C-H bond, a significant amount of energy is required to break it, leading to a slower reaction rate. libretexts.org Consequently, primary KIEs (k H/k D) are typically greater than 1, often in the range of 2-8 at room temperature.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs, with k H/k D values close to 1 (typically 0.7-1.5). wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds from reactant to transition state. They are further classified based on their proximity to the reaction center (α, β, etc.) and can be "normal" (k H/k D > 1) or "inverse" (k H/k D < 1), often reflecting changes in the hybridization of the carbon atom to which the deuterium is attached. epfl.ch For example, a change from sp3 to sp2 hybridization typically results in a normal SKIE, while a change from sp2 to sp3 leads to an inverse SKIE. epfl.ch

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects
CharacteristicPrimary KIE (PKIE)Secondary KIE (SKIE)
Location of Isotope At a bond being broken/formed in the rate-determining step.Remote from the site of bond cleavage/formation.
Typical Magnitude (kH/kD) > 1 (typically 2-8)Close to 1 (typically 0.7-1.5)
Origin of Effect Difference in zero-point energy between C-H and C-D bonds.Changes in vibrational frequencies at the transition state.
Mechanistic Insight Indicates cleavage of the C-H/C-D bond in the rate-limiting step.Provides information about changes in hybridization or steric environment at the transition state.

The decarboxylation of indole-3-carboxylates is a key reaction that can be scrutinized using KIEs. By comparing the reaction rates of the normal compound and its deuterated analogue (Indole-3-carboxylic Acid-d5, where the C2-H is replaced by deuterium), researchers can determine if the C2-H bond is broken in the rate-limiting step. Theoretical models have been used to compute the expected KIEs for the decarboxylation of various substituted indole-3-carboxylic acids. These calculations show a regular increase in the calculated KIE along the series from electron-withdrawing substituents (6-nitro) to electron-donating substituents (6-amino). ic.ac.uk The close match between the computed KIE for the unsubstituted indole-3-carboxylic acid and the experimentally measured value lends strong support to the proposed transition state structure and reaction mechanism. ic.ac.uk

Table 2: Calculated vs. Experimental KIE for Decarboxylation of Substituted Indole-3-Carboxylic Acids
Substituent at C5/C6Calculated Free Energy Barrier (kcal/mol)Calculated kH/kDExperimental kH/kD
6-Nitro32.06.41-
5-Chloro30.76.955.0
5-H30.37.126.9
6-Amino28.57.73-
Data sourced from Henry Rzepa's Blog. ic.ac.uk

Deuterium Labeling for Tracing Reaction Pathways

Deuterium-labeled compounds like this compound are indispensable for tracing the metabolic and chemical transformation pathways of molecules. acs.org By introducing a "heavy" isotopic label, researchers can follow the fate of the molecule through a series of reactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org This method is crucial for understanding complex biological systems, such as the biosynthesis of secondary metabolites in plants. For example, in Arabidopsis thaliana, derivatives of indole-3-carboxylic acid are synthesized from tryptophan. nih.gov Feeding experiments with isotopically labeled precursors could be used to definitively map the enzymatic steps and intermediates involved in this pathway, confirming, for instance, the role of specific oxidases and cytochromes in the conversion of indole-3-acetonitrile (B3204565) to indole-3-carboxylic acid derivatives. nih.gov Similarly, deuterium labeling experiments in organic synthesis, where reactions are run in deuterated solvents like D2O, can help elucidate reaction mechanisms by revealing which positions on a molecule exchange protons with the solvent. researchgate.net

Studies on Hydrogen/Deuterium Exchange Processes in Complex Systems

Hydrogen/deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom from the solvent or a reagent. wikipedia.org Studying the rate and regioselectivity of H/D exchange provides insights into the solvent accessibility and electronic properties of different positions within a molecule. wikipedia.orgnih.gov For indole (B1671886) derivatives, acid-catalyzed H/D exchange is an effective method for preparing deuterated standards like this compound. nih.gov Studies have shown that 3-substituted indoles can be efficiently deuterated by treatment with deuterated acids such as D2SO4 in CD3OD. nih.gov The exchange priority on the indole ring of related compounds like indole-3-propionic acid has been observed as H-2 > H-5 > H-4, 6, and 7, highlighting the different reactivities of the ring positions. arkat-usa.org These exchange studies are not only vital for the synthesis of labeled compounds but also for understanding the behavior of molecules in protic environments and probing the structure of larger biomolecules like proteins. nih.govnih.gov

Table 3: Conditions for Acid-Catalyzed H/D Exchange in Indole Derivatives
Indole SubstrateReagent/ConditionsOutcomeReference
3-Substituted Indoles20 wt % D2SO4 in CD3OD, 60–90 °CEfficient deuteration of the indole ring. nih.gov
3-Unsubstituted IndolesCD3CO2D, 150 °CDeuterium incorporation at C2–C7 positions. nih.gov
Indole-3-propionic acidDeuterated trifluoromethanesulfonic acid (TfOD), 30 °CExchange priority: H-2 > H-5 > H-4, 6, 7. arkat-usa.org
Indole-3-acetic acidTfOD, 40 °CH/D exchange on the indole ring achieved within one hour. arkat-usa.org

Theoretical and Computational Studies of Isotopic Effects on Reactivity

Alongside experimental work, theoretical and computational chemistry provides a powerful framework for understanding and predicting isotope effects. Quantum chemical models can be constructed to explore the structures of transition states and compute the expected variation of KIEs with changes in molecular structure. ic.ac.uk These computational approaches allow for a deeper understanding of the factors that govern reaction rates and isotope effects, such as the sharpness of the energy barrier, which can influence proton tunneling. ic.ac.uk

Density Functional Theory (DFT) has emerged as a particularly useful method for studying deuterated systems. DFT calculations can be used to determine the geometries of reactants and transition states, their vibrational frequencies, and consequently, their zero-point energies. mdpi.com This information allows for the direct calculation of predicted KIEs. ic.ac.uk For instance, DFT calculations have been employed to compute the 2D potential energy surfaces for hydrogen bonds, which are then used to calculate primary and secondary isotope effects on NMR chemical shifts. researchgate.net In the study of the decarboxylation of indole-3-carboxylic acids, DFT calculations of the free energy barriers and transition state vibrational modes were used to compute the KIEs, which showed remarkable agreement with experimental values for certain derivatives. ic.ac.uk Such computational studies are crucial for interpreting experimental data and refining our understanding of reaction mechanisms at a molecular level. mdpi.com

Molecular Dynamics Simulations for this compound Interactions

While direct and extensive MD simulation studies specifically targeting this compound are still an emerging area of research, the foundational principles and methodologies are well-established. Such simulations would typically involve the use of classical force fields that have been parameterized to accurately model the properties of deuterated compounds. The simulations can model the behavior of this compound in various environments, such as in aqueous solution or bound to a protein active site. By analyzing the trajectories generated from these simulations, researchers can extract valuable information about the structural stability, solvent interactions, and binding affinities of the deuterated compound.

The primary advantage of using MD simulations to study this compound lies in the ability to dissect the energetic and entropic contributions of deuteration to molecular interactions. For instance, the slightly shorter and stronger nature of the C-D bond compared to the C-H bond can lead to altered van der Waals interactions and a different conformational sampling of the indole ring and the carboxylic acid side chain. These subtle changes can have a cascading effect on the molecule's ability to fit into a binding pocket or to form stable hydrogen bond networks.

Furthermore, MD simulations can be employed to study the kinetic isotope effect (KIE) in reactions involving this compound. By comparing the simulated reaction dynamics of the deuterated and non-deuterated isotopologues, it is possible to gain a deeper understanding of the reaction mechanism and the role of specific hydrogen (or deuterium) atoms in the rate-determining steps.

Although specific published data tables from MD simulations of this compound are not yet widely available, the following table illustrates the type of comparative data that such a study might generate when analyzing the interaction of Indole-3-carboxylic Acid and its deuterated analogue with a hypothetical protein target.

Table 1: Hypothetical Comparative Data from Molecular Dynamics Simulations

Parameter Indole-3-carboxylic Acid This compound
Average Binding Energy (kcal/mol) -8.5 ± 0.4 -8.9 ± 0.5
Number of Hydrogen Bonds (average) 3.2 ± 0.8 3.5 ± 0.7
Solvent Accessible Surface Area (Ų) 150.3 ± 5.1 148.7 ± 4.9

| Root Mean Square Fluctuation (RMSF) of Ligand (Å) | 1.2 ± 0.3 | 1.1 ± 0.2 |

This table is a hypothetical representation of data that could be obtained from MD simulations and does not represent actual experimental results.

The detailed insights gleaned from molecular dynamics simulations are invaluable for rational drug design and for understanding the fundamental principles governing isotopic effects in molecular recognition and biological activity. As computational resources and force field accuracy continue to improve, MD simulations are poised to play an increasingly crucial role in elucidating the nuanced behavior of deuterated compounds like this compound.

Role of Indole 3 Carboxylic Acid D5 in Biochemical and Metabolic Pathway Research

Tracing Tryptophan Metabolism and Degradation Pathways

Tryptophan metabolism is a complex network of pathways producing a wide array of bioactive molecules, including serotonin, kynurenine, and various indole (B1671886) derivatives. frontiersin.org Gut microbiota play a crucial role in converting dietary tryptophan into many of these indole compounds. nih.gov Indole-3-carboxylic acid-d5 is instrumental in mapping these intricate metabolic routes.

The degradation or catabolism of indole compounds is a key aspect of maintaining metabolic homeostasis. By introducing this compound into a biological system (such as cell cultures, animal models, or microbial consortia), researchers can trace its breakdown. The deuterium-labeled backbone allows for the unambiguous identification of downstream catabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). As the parent molecule is enzymatically modified, the resulting products retain the deuterium (B1214612) label, distinguishing them from the endogenous, unlabeled pool of metabolites. This enables the precise mapping of degradation pathways and the identification of novel catabolic products.

Indole-3-carboxylic acid is recognized as a metabolite produced by various microorganisms, particularly those residing in the gut. nih.gov The gut microbiota can convert tryptophan into indole-3-acetaldehyde, which can then be metabolized into other compounds, including Indole-3-carboxylic acid. nih.gov Understanding the dynamics of this production is crucial for research into host-microbe interactions. This compound serves as an ideal internal standard for quantifying the amount of Indole-3-carboxylic acid produced by gut bacteria. By adding a known amount of the deuterated standard to a biological sample before analysis, researchers can correct for sample loss during preparation and variations in instrument response, leading to highly accurate measurements of the endogenous, microbially-produced compound.

Table 1: Research Applications of this compound in Tryptophan Metabolism

Research Area Application of this compound Methodological Advantage
Pathway Elucidation Tracer Enables tracking of the molecule and its conversion into downstream catabolites.
Microbial Production Internal Standard Allows for accurate quantification of endogenous Indole-3-carboxylic acid produced by microbiota.
Metabolic Flux Analysis Tracer Helps determine the rate of synthesis and degradation of Indole-3-carboxylic acid in a system.

Biotransformation Studies of Indole Derivatives Using Deuterated Tracers

Biotransformation is the process by which living organisms chemically modify compounds. Studying the biotransformation of indole derivatives is essential for understanding their physiological roles and pharmacological potential. Deuterated tracers like this compound are powerful tools for these investigations.

When a biological system is exposed to a class of compounds, it can be challenging to distinguish between the administered substance, its metabolites, and pre-existing endogenous molecules. By using this compound, researchers can easily follow its journey. Any metabolites formed from the deuterated parent compound will also be labeled with deuterium. This "heavy" isotopic signature allows for their clear detection by mass spectrometry, confirming their origin and enabling the characterization of their chemical structure. This approach is critical for identifying the specific enzymes and pathways involved in the biotransformation of Indole-3-carboxylic acid and related indole structures.

Enzymatic Activity and Substrate Specificity Studies with this compound

Investigating enzyme function is fundamental to biochemistry. This compound can be employed to probe the activity and mechanisms of enzymes that interact with its non-deuterated analog.

The UbiD family of enzymes includes reversible decarboxylases that are involved in various microbial processes. nih.gov One such enzyme, indole-3-carboxylate (B1236618) decarboxylase, specifically acts on Indole-3-carboxylic acid. nih.govliverpool.ac.uk In studies of this enzyme, this compound can be used as a substrate to measure catalytic activity. The rate of conversion of deuterated Indole-3-carboxylic acid to deuterated indole can be precisely quantified using mass spectrometry, providing a sensitive method for determining enzyme kinetics. Furthermore, comparing the reaction rates of the deuterated and non-deuterated substrates can reveal the kinetic isotope effect (KIE), which provides valuable insights into the enzyme's catalytic mechanism and the rate-limiting steps of the reaction.

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. researchgate.net Enzymes such as aldehyde oxidases are involved in the biosynthesis and metabolism of indole derivatives. nih.gov For example, Arabidopsis ALDEHYDE OXIDASE1 (AAO1) is known to function in the oxidation of indole-3-carbaldehyde to Indole-3-carboxylic acid. nih.govresearchgate.net To characterize the substrate specificity and activity of such enzymes, this compound can be used in assays. Researchers can test whether a particular oxidoreductase can metabolize the deuterated compound and, if so, quantify the formation of the corresponding oxidized or reduced products. The use of the labeled substrate ensures that the observed products are unequivocally derived from the starting material provided in the assay.

Table 2: Key Enzymes and Pathways Studied with this compound

Enzyme/Pathway Function Role of this compound
Indole-3-carboxylate Decarboxylase (UbiD family) Catalyzes the removal of CO2 from Indole-3-carboxylic acid to form indole. nih.govliverpool.ac.uk Substrate for kinetic assays; used in Kinetic Isotope Effect (KIE) studies to probe reaction mechanisms.
Aldehyde Oxidase (e.g., AAO1) Can catalyze the oxidation of indole-3-carbaldehyde to form Indole-3-carboxylic acid. nih.govresearchgate.net Substrate to test for reverse or further metabolic activity; internal standard for quantifying enzymatic production.
Microbial Tryptophan Catabolism Converts tryptophan into various indole metabolites, including Indole-3-carboxylic acid. nih.gov Tracer to map metabolic pathways; internal standard to quantify production levels.

Research on Indole-3-carboxylic Acid in Plant Metabolic Processes

This compound (ICOOH-d5) is a deuterated, stable isotope-labeled form of Indole-3-carboxylic acid (ICOOH). In biochemical and metabolic research, such labeled compounds serve as powerful tools. They act as tracers within biological systems, allowing scientists to track the metabolic fate of the corresponding endogenous compound. When ICOOH-d5 is introduced into a plant, its deuterium atoms give it a distinct, heavier mass than the naturally occurring ICOOH. This mass difference enables researchers to use techniques like mass spectrometry to follow the labeled molecule and its downstream metabolites, distinguishing them from the plant's pre-existing pool of similar compounds. This methodology is crucial for elucidating biosynthetic pathways, identifying novel metabolites, and understanding the physiological roles of compounds like ICOOH in plant life.

Biosynthesis and Metabolic Pathways

Research, particularly in the model plant Arabidopsis thaliana, has utilized labeling and feeding experiments to map the biosynthesis of ICOOH. nih.govresearchgate.net These studies have shown that ICOOH is an indolic secondary metabolite derived from the amino acid tryptophan. nih.govresearchgate.net The pathway involves key intermediates, including indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net

Key findings from these studies have identified specific enzymes that catalyze critical steps in the formation of ICOOH:

Cytochrome P450 (CYP) 71B6 : This enzyme has been shown to efficiently convert the intermediate indole-3-acetonitrile (IAN) into both indole-3-carbaldehyde (ICHO) and Indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net

ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) : Research has demonstrated that AAO1 is responsible for the oxidation of indole-3-carbaldehyde (ICHO) to produce Indole-3-carboxylic acid. nih.govresearchgate.net This function is observed in both untreated and stress-induced leaves. researchgate.net

The table below summarizes the key enzymes and their roles in the ICOOH metabolic pathway in Arabidopsis.

EnzymePrecursor(s)Product(s)Function/Role in Pathway
CYP71B6Indole-3-acetonitrile (IAN)Indole-3-carbaldehyde (ICHO), Indole-3-carboxylic acid (ICOOH)Converts IAN into ICHO and ICOOH, particularly after stress induction. nih.govresearchgate.net
AAO1Indole-3-carbaldehyde (ICHO)Indole-3-carboxylic acid (ICOOH)Catalyzes the oxidation of ICHO to form ICOOH in both normal and stress conditions. nih.govresearchgate.net

Role in Plant Defense Mechanisms

A significant body of research points to the involvement of ICOOH and its derivatives in plant defense against pathogens. nih.govnih.gov In Arabidopsis, the accumulation of ICOOH derivatives is induced upon infection or treatment with stress elicitors like silver nitrate (B79036). nih.govresearchgate.net The total accumulation level of these derivatives has been found to be similar to that of camalexin, a well-known phytoalexin in Arabidopsis. nih.gov

Further research has uncovered more specific roles for ICOOH in plant immunity:

It is implicated as a plant cell wall-bound metabolite that can mediate the acceleration of callose accumulation, a key component of the plant's physical defense barrier against pathogens. frontiersin.org

ICOOH has been identified as a crucial mediator in β-aminobutyric acid-induced resistance. nih.gov

In studies involving wheat powdery mildew (Blumeria graminis), ICOOH, isolated from an endophytic fungus, was found to act as a synergist with Jasmonic Acid (JA), a critical plant defense hormone. frontiersin.orgnih.gov This synergistic interaction significantly enhances the plant's antagonism against the fungal pathogen. frontiersin.org

The following table details research findings on the function of ICOOH in plant defense responses.

OrganismStress/ConditionObserved Role/Effect of ICOOH
Arabidopsis thalianaPathogen challenge / Silver nitrate treatmentAccumulates as part of the plant's chemical defense response. nih.govresearchgate.net
Arabidopsis thalianaPathogen challengeRapidly esterified to the cell wall, suggesting a role in structural defense. nih.gov
Wheat (Triticum aestivum)Blumeria graminis (powdery mildew) infectionActs as a synergist with Jasmonic Acid (JA) to enhance fungal resistance. frontiersin.orgnih.gov

Applications and Future Directions of Indole 3 Carboxylic Acid D5 in Specialized Research Fields

Metabolomics Research Utilizing Indole-3-carboxylic Acid-d5 as a Tracer

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, heavily relies on techniques that can accurately identify and quantify these compounds. Stable isotope tracers, such as this compound, are invaluable in this field for elucidating the dynamics of metabolic pathways. semanticscholar.orgnih.govisotope.com

Indole-3-carboxylic acid is a known tryptophan metabolite found in biological systems. medchemexpress.comnih.gov By introducing this compound into a biological system, researchers can trace its metabolic fate. As the deuterated compound is processed through various enzymatic reactions, the deuterium (B1214612) label is carried into subsequent metabolites. Using mass spectrometry, scientists can distinguish these labeled metabolites from their naturally occurring, unlabeled counterparts. This strategy allows for the comprehensive profiling of the tryptophan metabolic network, identifying novel metabolites and understanding the interconnectivity of different biochemical pathways. For instance, studies have identified indole-3-carboxaldehyde (B46971) and other oxidative products as related metabolites. nih.gov This tracing approach provides a dynamic view of metabolic fluxes, which is often more informative than static concentration measurements alone. semanticscholar.orgnih.gov

Accurate quantification of endogenous metabolites is a significant challenge in metabolomics due to the complexity of biological matrices and variations introduced during sample preparation and analysis. scioninstruments.com this compound is an ideal internal standard for the quantification of native indole-3-carboxylic acid and other related indole (B1671886) compounds by isotope dilution mass spectrometry. nih.govfmach.it

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to a sample before processing. cerilliant.com Since this compound behaves nearly identically to its unlabeled counterpart during extraction, chromatography, and ionization, it can effectively correct for sample loss and variations in instrument response. scioninstruments.commdpi.com The distinct mass difference between the deuterated standard and the native analyte allows for their simultaneous detection by mass spectrometry, and the ratio of their signals is used to calculate the precise concentration of the native metabolite. lumiprobe.com This method significantly improves the accuracy, precision, and reliability of quantitative analyses in complex biological samples like plasma and urine. nih.govcerilliant.com

Table 1: Application of Deuterated Standards in Metabolite Quantification
Application AreaRole of this compoundAnalytical TechniqueBenefit
Tryptophan Metabolism StudiesInternal StandardLC-MS/MSAccurate quantification of endogenous indole metabolites. nih.govfmach.it
Biomarker DiscoveryTracer and StandardMass SpectrometryIdentification and validation of disease-related metabolic changes. nih.gov
Pharmacokinetic StudiesInternal StandardMass SpectrometryPrecise measurement of drug metabolites derived from indole structures.

Chemical Probe Development for Interrogating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. mskcc.orgnih.govnih.gov The development of effective chemical probes is a cornerstone of chemical biology and drug discovery. rsc.org this compound can be a valuable tool in this area due to the "kinetic isotope effect." The replacement of hydrogen with deuterium can slow down metabolic processes that involve breaking carbon-deuterium bonds, thereby increasing the metabolic stability of the molecule. acs.orgnih.gov

This enhanced stability can be advantageous in probe development. A probe derived from or incorporating the this compound scaffold could exhibit a longer half-life in biological systems, allowing for more sustained target engagement and clearer elucidation of its biological effects. businessresearchinsights.com By modifying the core structure of this compound, researchers can create novel probes to investigate the function of proteins involved in indole metabolism or signaling pathways. olemiss.edu

Development of Indole-3-carboxylic Acid Derivatives and Analogues for Research

The indole scaffold is a common feature in many biologically active molecules. nih.gov The synthesis of derivatives and analogues of Indole-3-carboxylic acid is an active area of research for developing new therapeutic agents and research tools. nih.govnih.govresearchgate.netnih.govcsic.esunmc.edu this compound provides a unique starting material for the synthesis of a wide array of deuterated indole derivatives.

These labeled analogues can be used in various research applications. For example, they can serve as tracers to study the mechanism of action of indole-based drugs or to investigate biosynthetic pathways. nih.gov The ability to selectively introduce deuterium at specific positions on the indole ring allows for detailed mechanistic studies of enzymatic reactions. acs.orgsoton.ac.ukchemrxiv.org Furthermore, creating a library of deuterated indole derivatives can aid in structure-activity relationship studies, helping to optimize the properties of lead compounds in drug discovery programs.

Advancement of Analytical Methods for Complex Indole Mixtures

Biological and environmental samples often contain complex mixtures of structurally similar indole compounds. isotope.com Differentiating and accurately quantifying each component in such a mixture can be analytically challenging. This compound can be used to enhance the robustness and accuracy of analytical methods developed for these complex matrices.

By serving as a stable, isotopically labeled internal standard, it helps to resolve ambiguities in chromatographic separation and mass spectrometric detection. researchgate.net Its predictable behavior and distinct mass signature provide a reliable reference point, improving the confidence in the identification and quantification of other indoles within the mixture. scioninstruments.com This is particularly crucial in fields like environmental analysis, where trace levels of various indole-containing pollutants may need to be monitored, and in clinical diagnostics, where the metabolic profile of multiple indole derivatives could be indicative of a particular disease state. researchgate.net

Potential in Environmental and Agricultural Research Applications (as a research tool)

The application of deuterated compounds extends to environmental and agricultural research, where they serve as powerful tools for tracing and quantification. researchgate.netzeochem.com

In environmental science, this compound could potentially be used as a tracer to study the fate and transport of indole-containing compounds in ecosystems. For example, it could help track the degradation of pollutants in soil and water systems. isotope.com Deuterium oxide is already used in hydrology to monitor water movement, and similar principles can be applied with labeled organic molecules. isotope.comzeochem.com

In agriculture, indole-3-acetic acid, a close structural relative of indole-3-carboxylic acid, is a crucial plant hormone (auxin) that regulates many aspects of plant growth and development. researchgate.netresearchgate.net Indole-3-carboxylic acid itself has been studied in the context of plant defense. nih.govnih.govfrontiersin.orgresearchgate.net this compound could be used as a research tool to investigate the biosynthesis, transport, and catabolism of auxins and related signaling molecules in plants. researchgate.net Furthermore, since many synthetic herbicides are based on the indole scaffold, deuterated analogues could be instrumental in research aimed at understanding their mode of action and developing more effective and environmentally benign weed control agents. nih.govnih.gov

Table 2: Potential Research Applications of this compound
Research FieldSpecific ApplicationRationale
Environmental ScienceTracer for pollutant fate and transportTrack the movement and degradation of indole-containing contaminants. isotope.comresearchgate.net
Agricultural ResearchTool for studying plant hormone metabolismInvestigate the pathways of auxin (e.g., indole-3-acetic acid) synthesis and breakdown. researchgate.netresearchgate.net
Herbicide DevelopmentMechanistic studies of herbicide actionUnderstand how indole-based herbicides affect plant physiology. nih.govnih.gov
Plant PathologyInvestigation of plant defense mechanismsStudy the role of indolic compounds in response to pathogens. nih.govnih.govfrontiersin.org

Q & A

Q. How is Indole-3-carboxylic Acid-d5 synthesized and characterized for use as an internal standard in analytical assays?

this compound is synthesized via selective deuterium labeling at non-exchangeable positions (e.g., indole ring carbons) to ensure isotopic stability. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular weight and purity. This compound is critical for alkaline hydrolysis assays to quantify endogenous indole derivatives in biological matrices, where it compensates for extraction inefficiencies and ionization variability in MS .

Q. What methodological considerations are essential when using this compound as an internal standard in metabolomics?

Key steps include:

  • Spike-in calibration : Adding a known concentration of this compound to samples before extraction to normalize analyte recovery.
  • Ion suppression testing : Evaluating matrix effects by comparing signal intensities in pure solvent vs. biological extracts.
  • Chromatographic separation : Optimizing LC conditions to resolve deuterated and non-deuterated forms, preventing isotopic cross-talk .

Advanced Research Questions

Q. How can researchers design experiments to quantify this compound in complex biological matrices while minimizing analytical variability?

  • Stable Isotope Dilution Assay (SIDA) : Spike this compound into plasma, urine, or tissue homogenates during the initial extraction step.
  • Recovery validation : Compare pre- and post-extraction spike-in results to assess extraction efficiency.
  • Multi-matrix calibration : Use matrix-matched standards to account for interference from lipids or proteins, which can alter ionization efficiency in MS .

Q. How should discrepancies in quantification results involving this compound be investigated and resolved?

Potential sources of error and solutions include:

  • Isotopic impurity : Verify deuterium enrichment (>98%) via high-resolution MS to avoid overlap with non-deuterated analogs.
  • Degradation : Monitor stability under experimental conditions (e.g., pH, temperature) using accelerated stability tests.
  • Cross-validation : Compare results with orthogonal methods (e.g., ELISA or enzymatic assays) to confirm accuracy .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Stability data (summarized below) indicate:

ConditionStability OutcomeEvidence Source
Storage at -20°C (dry)Stable for >2 years
Aqueous solutions (pH 7)Gradual degradation (~5% loss over 30 days)
Light exposureRapid photodegradation; requires amber vials

Q. How does this compound facilitate the study of metabolite-mediated disease mechanisms, such as diabetic kidney disease (DKD)?

In targeted metabolomics, this compound enables precise quantification of endogenous indole derivatives, which are implicated in DKD pathogenesis. For example, mediation analysis revealed that indole-3-carboxylic acid contributes to 32.99% of the inflammatory IL-18 effect on DKD progression. This approach relies on deuterated standards to control for pre-analytical variability in large cohort studies .

Methodological Best Practices

  • Data integration : Use tables to synthesize findings across studies, highlighting consistencies and explaining discrepancies (Example):

    StudyMatrixIndole-3-carboxylic Acid Concentration (nM)MethodKey Limitation
    APlasma12.3 ± 1.2LC-MSLow recovery in hemolyzed samples
    BUrine8.9 ± 0.8GC-MSInterference from urea derivatives
  • Critical metadata : Report batch-to-batch variability in deuterated standards, storage conditions, and instrument calibration schedules to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.